molecular formula C24H22FNO4 B124048 2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)- CAS No. 221349-56-0

2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-

Cat. No. B124048
M. Wt: 407.4 g/mol
InChI Key: KNTBFPMGACCTOE-DNVJHFABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-” is a research chemical with the CAS No. 221349-56-01. It has a molecular formula of C24H22FNO4 and a molecular weight of 407.4 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this particular compound. However, 2-Azetidinones are generally synthesized through various methods including cyclization reactions2.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C24H22FNO41. However, the specific arrangement of these atoms and bonds in the molecule couldn’t be found in the available resources.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, 2-Azetidinones are known to participate in various chemical reactions due to their four-membered cyclic structure3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. However, it’s known that the compound has a molecular weight of 407.4 g/mol1.


Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with fluorine substitutions, such as 2-fluoro-4-bromobiphenyl, highlights innovative synthesis methods important for pharmaceutical manufacturing. For instance, Qiu et al. (2009) describe a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials like flurbiprofen, emphasizing the challenges and solutions in synthesizing fluorinated compounds for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).

Pharmacological Research

In the realm of pharmacological research, the significance of fluorine atoms and phenyl groups in modifying the biological activity of molecules is well-documented. Sikazwe et al. (2009) discuss the synthesis and evaluation of ligands for D2-like receptors, showing how structural modifications, such as arylalkyl substituents, can influence the potency and selectivity of synthesized agents at these receptors, indicating the importance of precise structural modifications in drug development (Sikazwe et al., 2009).

Safety And Hazards

This compound is not intended for human or veterinary use and is meant for research purposes only1. Specific safety and hazard information for this compound is not available in the current resources.


Future Directions

The future directions for this compound are not specified in the available resources. However, given its status as a research chemical, it’s likely that it will continue to be studied for its potential applications in various scientific fields.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

(3S,4S)-3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO4/c25-18-8-10-19(11-9-18)26-23(22(24(26)29)21(28)14-27)17-6-12-20(13-7-17)30-15-16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTBFPMGACCTOE-DNVJHFABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432087
Record name CTK4E8729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-

CAS RN

221349-56-0
Record name CTK4E8729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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